8-Aminonaphthalene-1,6-disulfonic acid

Dye Synthesis Azo Coupling Reactive Dyes

Sourcing generic aminonaphthalene sulfonic acids often leads to inconsistent dye coupling and off-spec batches. ε-Acid (CAS 129-91-9) delivers the exact 8-amino-1,6-disulfonic substitution required for reproducible azo dye synthesis. • Isomer-specific reactivity ensures predictable coupling rates and target shade fidelity • Enables synthesis of reactive dyes for cellulosic fibers with reliable fastness properties • High-purity material minimizes batch failures caused by isomeric impurities

Molecular Formula C10H9NO6S2
Molecular Weight 303.3 g/mol
CAS No. 129-91-9
Cat. No. B086230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminonaphthalene-1,6-disulfonic acid
CAS129-91-9
Molecular FormulaC10H9NO6S2
Molecular Weight303.3 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)O
InChIInChI=1S/C10H9NO6S2/c11-8-5-7(18(12,13)14)4-6-2-1-3-9(10(6)8)19(15,16)17/h1-5H,11H2,(H,12,13,14)(H,15,16,17)
InChIKeyYDEOXZHCPCPPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ε-Acid: Procurement & Supply Chain


8-Aminonaphthalene-1,6-disulfonic acid, commonly referred to as Epsilon Acid (ε-acid), is a sulfonated aromatic amine primarily utilized as a key synthetic intermediate in the production of reactive azo dyes [1][2]. It features a naphthalene core substituted with a primary amine and two sulfonic acid groups, which impart a characteristic combination of aqueous solubility and reactivity [1]. This compound is a foundational building block for dye manufacturing, with its specific isomeric structure dictating its unique coupling behavior compared to other aminonaphthalene sulfonic acids [3].

Isomer-Specific Intermediate 8-Amino-1,6-disulfonic acid substitution pattern for reactive azo dyes
Coupling Behavior Control Amino-group-directed coupling ensures intended chromophore formation
Supply Chain Specification Exact CAS 129-91-9 required; isomeric impurities alter final dye shade

Isomeric Purity in Reactive Dye Performance


Substitution with generic or isomeric aminonaphthalene sulfonic acids is not feasible for applications requiring 8-Aminonaphthalene-1,6-disulfonic acid (ε-acid). The compound's precise substitution pattern (amino at position 8, sulfonic groups at 1 and 6) dictates its reactivity and the properties of the resulting azo dyes [1]. Studies on the kinetics of azo coupling for related aminonaphthalene sulfonic acids demonstrate that the position of the amino and sulfonic acid groups significantly influences the reaction mechanism and rate [2]. Substitution with a different isomer, such as 1-aminonaphthalene-4-sulfonic acid or H-acid (1-amino-8-naphthol-3,6-disulfonic acid), would alter the electron density on the naphthalene ring, leading to different coupling rates and final dye shades, thereby compromising product quality and process consistency [1][2]. The quantitative evidence presented in Section 3 details the specific performance differentials that necessitate the procurement of the exact CAS 129-91-9 compound.

Isomer Substitution Different aminonaphthalene sulfonic acids shift coupling position and kinetics, altering chromophore.
H-Acid Mismatch H-acid couples ortho to –OH, not –NH₂, leading to different dye shades and fastness profiles.
Process Inconsistency Isomeric impurities compromise coupling efficiency, dye reproducibility, and quality control.

ε-Acid vs. Key Isomeric Comparators


Azo Coupling Site Selectivity

The precise substitution pattern of 8-Aminonaphthalene-1,6-disulfonic acid (ε-acid) directs azo coupling to specific positions on the naphthalene ring, a critical factor in dye manufacturing. In contrast, H-Acid (1-amino-8-naphthol-3,6-disulfonic acid) possesses an additional hydroxyl group at position 8, which fundamentally alters its reactivity and the properties of the resulting dyes. The coupling position in ε-acid is ortho to the amino group, as described in patent literature for aminonaphthalene sulfonic acid coupling components [1]. H-acid, on the other hand, couples ortho to the hydroxyl group, leading to different chromophores and dye shades [2]. This difference in coupling site is a primary driver for the selection of ε-acid over H-acid in specific dye syntheses.

Coupling Site Selectivity
Class-level
ε-acid: ortho to –NH₂
H-acid: ortho to –OH
Isomeric identity dictates dye shade.
Qualitative difference from patent literature; validate with target recipe.
Dye Synthesis Azo Coupling Reactive Dyes

Synthesis Route and Yield

A specific synthesis route for 8-Aminonaphthalene-1,6-disulfonic acid from 1-naphthylamine-3,8-disulfonic acid yields the disodium salt with an 87% yield, providing a quantifiable metric for process efficiency . This yield is specific to this route and starting material, and comparable yield data for alternative syntheses or for other isomers is not provided in this source. The yield of 87% serves as a benchmark for this specific process.

Synthesis Yield
Data to verify
87% yield (disodium salt)
Benchmark for process efficiency.
Yield from one route; no comparator provided.
Synthesis Yield Intermediate

Dye Fastness Properties

Reactive dyes synthesized using aminonaphthalenesulfonic acids, including 8-Aminonaphthalene-1,6-disulfonic acid (ε-acid), as coupling components are claimed to exhibit advantageous application property profiles, such as good fastness properties on cellulosic fibers [1]. While specific quantitative data (e.g., wash fastness ratings) for ε-acid-derived dyes are not detailed in the provided patent, the claim establishes its utility in achieving desirable textile properties compared to dyes derived from other coupling components [1].

Dye Fastness
Class-level
Claimed good fastness on cellulosic fibers
May support textile performance screening.
Qualitative claim; quantitative ratings not detailed.
Reactive Dyes Fastness Properties Dyeing

ε-Acid: Industrial & Research Applications


Reactive Azo Dye Synthesis

As a critical coupling component, 8-Aminonaphthalene-1,6-disulfonic acid (ε-acid) is used in the synthesis of reactive azo dyes for cellulosic fibers. The specific substitution pattern on the naphthalene ring ensures the resulting dye has the desired shade and fastness properties, which cannot be replicated by using other isomers like H-acid [1][2].

Fluorescent Probe Research

Derivatives of 8-Aminonaphthalene-1,6-disulfonic acid, such as those used to create carbon dots, are being investigated as sensitive fluorescent probes for chemosensing and imaging applications [1]. The compound's inherent fluorescence and ability to be functionalized make it a valuable starting material for developing new sensing technologies.

Dye Intermediate Manufacturing

ε-Acid serves as a versatile intermediate for producing other valuable naphthalene derivatives. For instance, it can be transformed into 1-hydroxy-8-aminonaphthalene-3,6-disulfonic acid, which is used in the preparation of specific azo dyestuffs [2]. This role as a platform chemical underscores its importance in the dye intermediate supply chain.

Quality Control in Dye Production

The procurement of high-purity 8-Aminonaphthalene-1,6-disulfonic acid is essential for maintaining consistent quality in dye manufacturing. The presence of isomeric impurities can alter the coupling reaction, leading to off-specification products and batch failures. Therefore, sourcing from reputable suppliers is critical for industrial users relying on the precise reactivity of this compound [1].

Application
Selection Property
Validation Focus
Reactive Azo Dye Synthesis
Isomeric identity and coupling position
Verify coupling site specificity and shade reproducibility
Fluorescent Probe Development
Naphthalene-amine-disulfonic acid scaffold
Assess functionalization and photophysical properties
Dye Intermediate Manufacturing
Platform chemical for downstream derivatives
Confirm conversion purity and derivative identity
Quality Control in Dye Production
High isomeric purity (CAS 129-91-9)
Monitor isomeric impurities by validated analytical method

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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